molecular formula C9H8BrNO2 B14843777 N-(3-Bromo-5-formylphenyl)acetamide

N-(3-Bromo-5-formylphenyl)acetamide

Cat. No.: B14843777
M. Wt: 242.07 g/mol
InChI Key: IPYBYMRIOMCBHK-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-formylphenyl)acetamide is an organic compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol It is characterized by the presence of a bromo group, a formyl group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-formylphenyl)acetamide typically involves the reaction of 3-bromo-5-formylaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . The general reaction scheme is as follows:

[ \text{3-Bromo-5-formylaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent-free methods and the use of catalysts may be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-formylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

    Reduction Reactions: The formyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: 3-Bromo-5-carboxyphenylacetamide.

    Reduction: 3-Bromo-5-hydroxyphenylacetamide.

Scientific Research Applications

N-(3-Bromo-5-formylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-formylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-4-formylphenyl)acetamide
  • N-(3-Bromo-5-methylphenyl)acetamide
  • N-(3-Chloro-5-formylphenyl)acetamide

Uniqueness

N-(3-Bromo-5-formylphenyl)acetamide is unique due to the specific positioning of the bromo and formyl groups on the benzene ring, which influences its reactivity and interactions with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

N-(3-bromo-5-formylphenyl)acetamide

InChI

InChI=1S/C9H8BrNO2/c1-6(13)11-9-3-7(5-12)2-8(10)4-9/h2-5H,1H3,(H,11,13)

InChI Key

IPYBYMRIOMCBHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C=O)Br

Origin of Product

United States

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